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molecular formula C6H5F3N4O B580974 2,2,2-trifluoro-N'-(pyrazin-2-yl)acetohydrazide CAS No. 837430-15-6

2,2,2-trifluoro-N'-(pyrazin-2-yl)acetohydrazide

Cat. No. B580974
M. Wt: 206.128
InChI Key: LXAMIEHRHJSCKX-UHFFFAOYSA-N
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Patent
US09193749B2

Procedure details

To title compound 477 (3.12 g, 15.14 mmol) was added PPA (15 mL). The mixture was heated to 150° C. for 1 h then poured over water. The aqueous was basified with conc. NH4OH (exotherm) at 0° C. Water was added until everything was dissolved. The mixture was extracted with ethyl acetate (×4). The organics were washed with brine, died over Na2SO4, filtered and concentrated to a brown paste. The residue was purified by flash chromatography (0% to 70% ethyl acetate in hexanes) to afford title compound 478 (0.9 g, 32%) as a brown solid. MS (m/z): 189.1 (M+H).
Quantity
3.12 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
32%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]([NH:5][NH:6][C:7]1[CH:12]=[N:11][CH:10]=[CH:9][N:8]=1)=O.[NH4+].[OH-]>O>[F:1][C:2]([F:14])([F:13])[C:3]1[N:8]2[CH:9]=[CH:10][N:11]=[CH:12][C:7]2=[N:6][N:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.12 g
Type
reactant
Smiles
FC(C(=O)NNC1=NC=CN=C1)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (×4)
WASH
Type
WASH
Details
The organics were washed with brine
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown paste
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (0% to 70% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
FC(C1=NN=C2N1C=CN=C2)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 31.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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